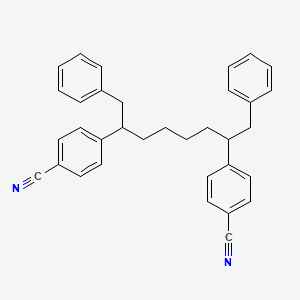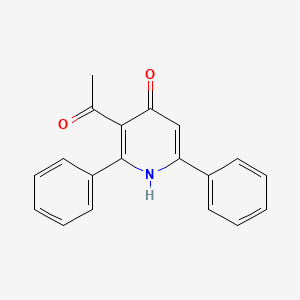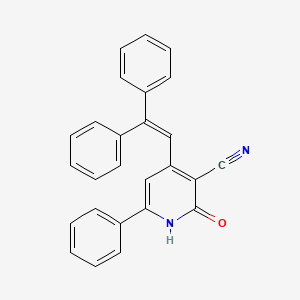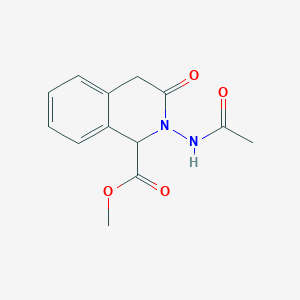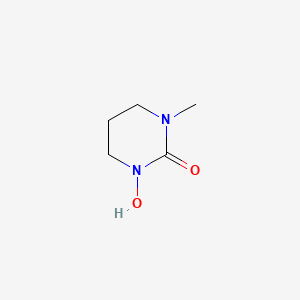![molecular formula C20H36O2Si2 B13994608 3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene](/img/structure/B13994608.png)
3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene: is an organosilicon compound characterized by the presence of two tert-butyl(dimethyl)silyloxy groups attached to a styrene backbone. This compound is notable for its stability and utility in various chemical reactions, particularly in organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The process can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups on the styrene derivative are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine.
Formation of the Final Compound: The protected intermediate is then subjected to further reactions to introduce the styrene moiety, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of tert-butyl(dimethyl)silyl chloride and the styrene derivative are handled in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and catalyst concentrations are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like distillation, crystallization, or chromatography to ensure high purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The silyloxy groups can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Corresponding ketones or alcohols.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene has several applications in scientific research:
Organic Synthesis: Used as a protecting group for hydroxyl functionalities in complex organic synthesis.
Materials Science: Employed in the synthesis of advanced materials, including polymers and resins.
Biological Studies: Utilized in the development of bioactive molecules and pharmaceuticals.
Industrial Applications: Used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene primarily involves the stability and reactivity of the silyloxy groups. These groups provide protection to hydroxyl functionalities, allowing selective reactions to occur at other sites on the molecule. The tert-butyl(dimethyl)silyloxy groups can be selectively removed under mild conditions, revealing the hydroxyl groups for further functionalization .
Vergleich Mit ähnlichen Verbindungen
tert-Butyldimethylsilyl chloride: Used for the protection of hydroxyl groups in organic synthesis.
3,5-Di-tert-butylcatechol: Another compound with tert-butyl groups, used in different contexts.
tert-Butyldimethylsilyloxyacetaldehyde: A related compound used in synthetic glycobiology.
Uniqueness: 3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene is unique due to its dual silyloxy groups attached to a styrene backbone, providing enhanced stability and reactivity in various chemical reactions. This makes it particularly valuable in complex organic synthesis and materials science applications.
Eigenschaften
Molekularformel |
C20H36O2Si2 |
|---|---|
Molekulargewicht |
364.7 g/mol |
IUPAC-Name |
tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-ethenylphenoxy]-dimethylsilane |
InChI |
InChI=1S/C20H36O2Si2/c1-12-16-13-17(21-23(8,9)19(2,3)4)15-18(14-16)22-24(10,11)20(5,6)7/h12-15H,1H2,2-11H3 |
InChI-Schlüssel |
RHMQZMRZZVIEGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C=C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


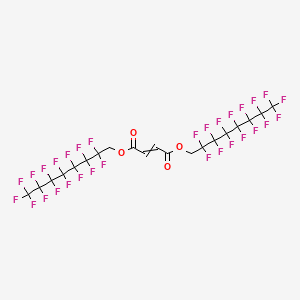


![2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione](/img/structure/B13994547.png)
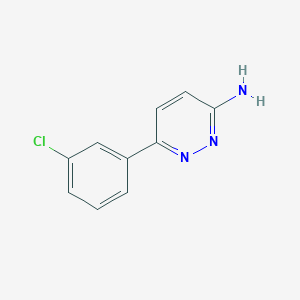
![Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl-](/img/structure/B13994559.png)
